![molecular formula C9H17NO2 B13067768 3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)
3-[(5-Methyloxolan-2-yl)methoxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-[(5-Methyloxolan-2-yl)methoxy]azetidine involves several steps. One common method includes the reaction of 5-methyloxolan-2-ylmethanol with azetidine under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this process and optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-[(5-Methyloxolan-2-yl)methoxy]azetidine undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(5-Methyloxolan-2-yl)methoxy]azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(5-Methyloxolan-2-yl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use . For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity .
Comparison with Similar Compounds
3-[(5-Methyloxolan-2-yl)methoxy]azetidine can be compared with other similar compounds, such as:
- 3-Methyl-2-[(2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl)methylamino]pentanoic acid
- 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of the oxolane and azetidine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-[(5-methyloxolan-2-yl)methoxy]azetidine |
InChI |
InChI=1S/C9H17NO2/c1-7-2-3-8(12-7)6-11-9-4-10-5-9/h7-10H,2-6H2,1H3 |
InChI Key |
IBVGCQICNGKZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


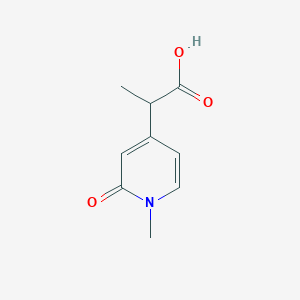
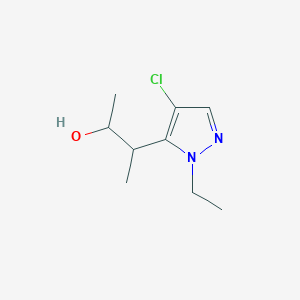
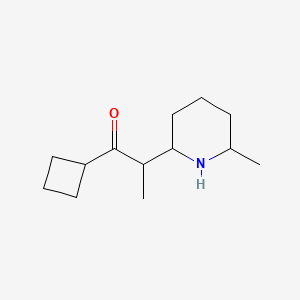
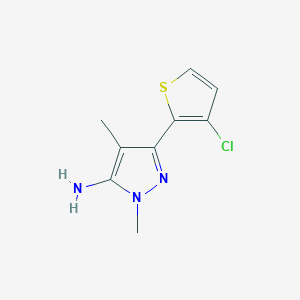
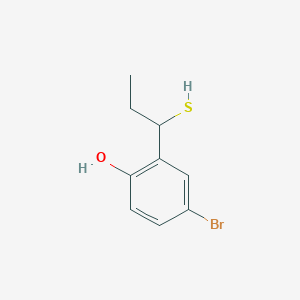
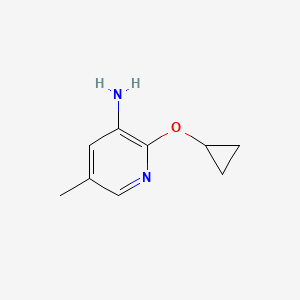
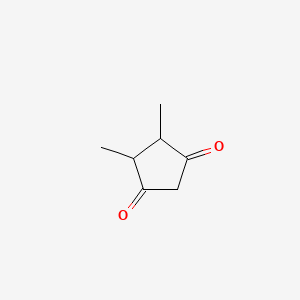
![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)
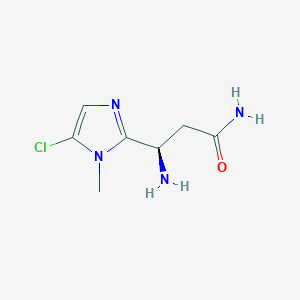
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)
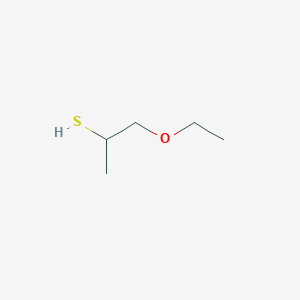
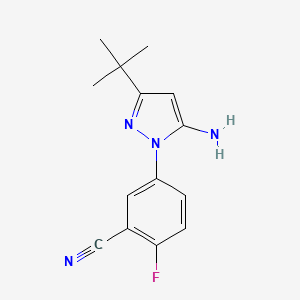
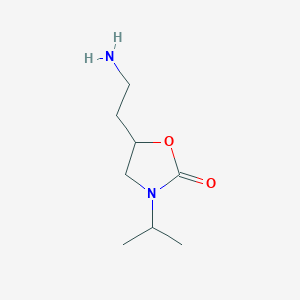
![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)
